2-Chloro-3-iodo-5-pentafluoroethyl-pyridine
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Overview
Description
2-Chloro-3-iodo-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves multiple steps. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Chloro-3-iodo-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-iodo-5-pentafluoroethyl-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-3-iodo-5-pentafluoroethyl-pyridine can be compared with other similar compounds, such as:
2-Chloro-5-fluoro-3-iodo-pyridine: This compound has a similar structure but with a fluorine atom instead of a pentafluoroethyl group.
3-Chloro-5-iodo-trifluoromethyl-pyridine: Another similar compound with a trifluoromethyl group instead of a pentafluoroethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogues.
Properties
IUPAC Name |
2-chloro-3-iodo-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5IN/c8-5-4(14)1-3(2-15-5)6(9,10)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJODLIJJLCPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023165 |
Source
|
Record name | 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286743-96-1 |
Source
|
Record name | 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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